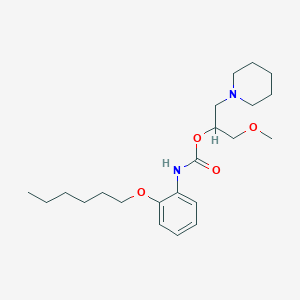
3,7-Dimethyldeca-3,7-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyldeca-3,7-diene is an organic compound with the molecular formula C12H22. It is a diene, meaning it contains two double bonds within its carbon chain. The structure of this compound includes two methyl groups attached to the third and seventh carbon atoms of a deca-3,7-diene backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,7-Dimethyldeca-3,7-diene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of corresponding alcohols. For example, the dehydration of 3,7-dimethyldecane-3,7-diol can yield this compound under acidic conditions.
Dehydrohalogenation of Organohalides: Another method involves the dehydrohalogenation of organohalides. For instance, treating 3,7-dimethyldecane-3,7-dihalide with a strong base can produce the desired diene.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that optimize yield and purity. These methods often use catalysts and controlled reaction conditions to ensure efficient production. The specific details of industrial methods may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyldeca-3,7-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2).
Major Products
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
3,7-Dimethyldeca-3,7-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be used in studies involving the synthesis of biologically active molecules.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of synthetic rubbers and other polymeric materials.
Mechanism of Action
The mechanism of action of 3,7-Dimethyldeca-3,7-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds can interact with different molecular targets, leading to the formation of new chemical bonds and products. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it occurs.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simpler diene with two double bonds separated by a single carbon atom.
Isoprene (2-Methyl-1,3-butadiene): A naturally occurring diene used in the production of synthetic rubber.
Chloroprene (2-Chloro-1,3-butadiene): A diene used in the production of neoprene rubber.
Uniqueness
3,7-Dimethyldeca-3,7-diene is unique due to its specific structure, which includes two methyl groups at the third and seventh positions. This structural feature imparts distinct chemical properties and reactivity compared to other dienes. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
114175-89-2 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
3,7-dimethyldeca-3,7-diene |
InChI |
InChI=1S/C12H22/c1-5-8-12(4)10-7-9-11(3)6-2/h8-9H,5-7,10H2,1-4H3 |
InChI Key |
KQVWODVOTACJRM-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C)CCC=C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Nitro-2-[(2-nitrophenoxy)methyl]benzene](/img/structure/B14314591.png)
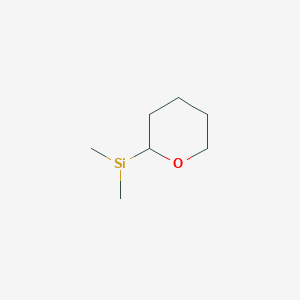

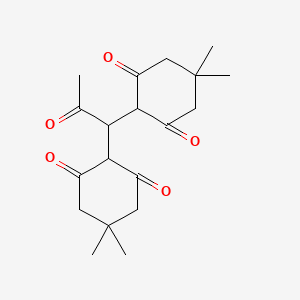

![3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14314621.png)
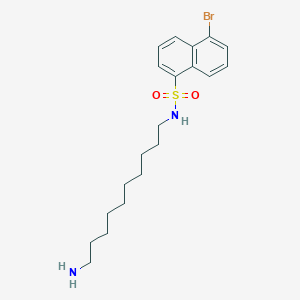


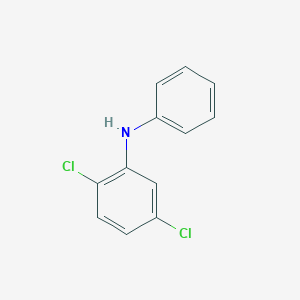
![1-([1,1'-Biphenyl]-4-yl)-2-(1,3-dithiolan-2-ylidene)ethan-1-one](/img/structure/B14314654.png)

